molecular formula C12H11F3O3 B12077385 Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate

Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate

Cat. No.: B12077385
M. Wt: 260.21 g/mol
InChI Key: OIBMBQPUBDMQED-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₃. This compound is known for its unique structure, which includes a trifluorophenyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate typically involves the reaction of 2,4,6-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,6-trifluorophenyl)-3-oxo-butanoate. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 4-(2,4,6-trifluorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 3-hydroxy-4-(2,4,6-trifluorophenyl)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances the compound’s binding affinity to active sites, influencing the enzyme’s activity. This interaction can inhibit or modify the enzyme’s function, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is unique due to the position of the trifluorophenyl group, which significantly influences its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration provides distinct steric and electronic properties compared to other isomers, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate

InChI

InChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3

InChI Key

OIBMBQPUBDMQED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F

Origin of Product

United States

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